

TAK-285 IC50 EGFR HER2 values comparison

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Compound Focus: Tak-285

CAS No.: 871026-44-7

Cat. No.: S547969

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Experimental Protocols for Key Data

The quantitative data for **TAK-285** were generated through standardized experimental methods.

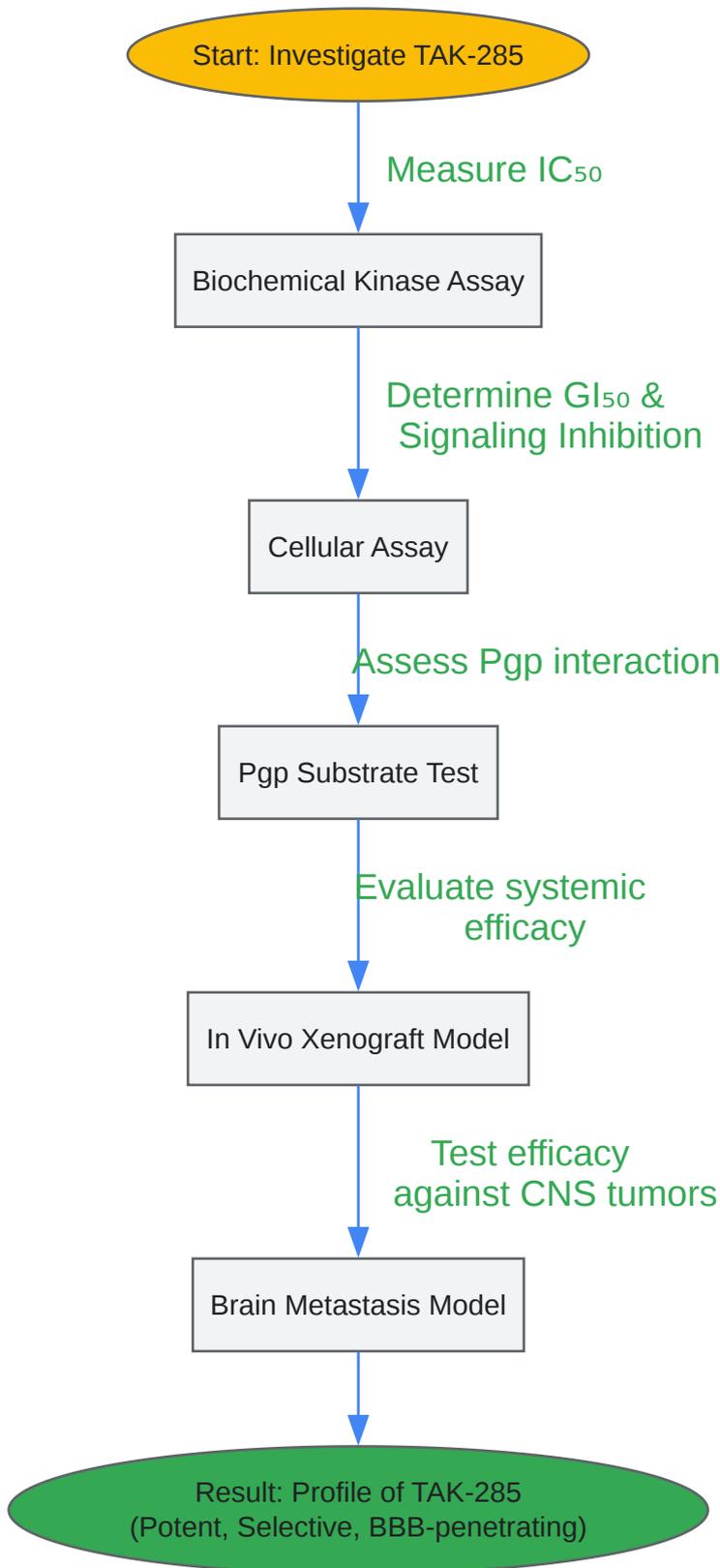
- **Kinase Assay (IC₅₀ Determination):** The cytoplasmic domains of human HER2 and EGFR were expressed and purified. The kinase activity was measured using radiolabeled [γ -³²P]ATP. **TAK-285** was incubated with the enzyme before initiating the reaction with ATP. After stopping the reaction, the phosphorylated proteins were captured, and radioactivity was counted to calculate the percentage of inhibition and IC₅₀ values through nonlinear regression analysis [1] [2] [3].
- **Cell Growth Assay (GI₅₀ Determination):** HER2-overexpressing BT-474 human breast cancer cells were treated continuously with various concentrations of **TAK-285** for five days. The number of live cells was then counted using a particle analyzer to determine the compound's potency in inhibiting cell growth [1] [2].
- **Pgp Substrate Assessment:** To confirm that **TAK-285** is not effluxed by Pgp, its effect on the intracellular accumulation of a known Pgp substrate (rhodamine123) was tested. The experiment used two cell lines: parent MES-SA cells and multidrug-resistant MES-SA/Dx-5 cells that overexpress Pgp. If **TAK-285** were a Pgp substrate, it would compete with rhodamine123 and increase its accumulation in the resistant cells. The results showed that unlike lapatinib, **TAK-285** did not increase rhodamine123 accumulation, demonstrating it is not a Pgp substrate [2] [3].

Biological Activity and Significance

TAK-285 exhibits potent antitumor activity by targeting the HER2 and EGFR signaling pathways.

- **Mechanism of Action:** **TAK-285** is an ATP-competitive inhibitor that binds to the kinase domains of both HER2 and EGFR, locking them in an inactive conformation and preventing downstream signaling [4] [5].
- **Downstream Signaling Effects:** In cellular models, **TAK-285** inhibits the phosphorylation of HER2, EGFR, and key downstream effectors like Akt and MAPK, which are crucial for cell survival and proliferation [6].
- **In Vivo Antitumor Efficacy:** In mouse and rat xenograft models, oral administration of **TAK-285** caused significant, dose-dependent inhibition of tumor growth in cancers overexpressing HER2 (e.g., BT-474 breast cancer, 4-1ST gastric cancer) or EGFR (A-431 epidermoid carcinoma) [1] [2] [6].
- **Advantage in Targeting Brain Metastases:** A key differentiator of **TAK-285** is its ability to cross the blood-brain barrier because it is not a Pgp substrate. In a model of HER2-positive breast cancer brain metastasis, **TAK-285** showed greater inhibition of brain tumor growth compared to lapatinib [2] [3].

The experimental workflow for determining the activity and specificity of **TAK-285** involves a series of structured steps, which can be visualized as follows:



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Comparison with Lapatinib

For researchers, a key comparison is between **TAK-285** and the approved drug lapatinib. The table below highlights the critical differences.

Feature	TAK-285	Lapatinib
Primary Targets	HER2 (IC ₅₀ 17 nM), EGFR (IC ₅₀ 23 nM) [1] [7]	HER2, EGFR
Pgp Substrate	No [2] [3]	Yes [2] [3]
Blood-Brain Barrier Penetration	Yes (not effluxed by Pgp) [7] [2] [3]	Limited (effluxed by Pgp) [2] [3]
Potential for Treating Brain Metastases	Higher (demonstrated efficacy in preclinical models) [2] [3]	Lower

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References

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